molecular formula C9H12ClNO2S B082407 Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) CAS No. 14943-94-3

Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1)

Cat. No.: B082407
CAS No.: 14943-94-3
M. Wt: 233.72 g/mol
InChI Key: QMPRDIBFLDNMPD-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) is a chemical compound with the molecular formula C9H12ClNO2S. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-[(2-aminoethyl)thio] group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) typically involves the reaction of 2-chlorobenzoic acid with 2-aminoethanethiol in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiol, amine derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) has a wide range of applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of heterocyclic compounds and other organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) involves its interaction with specific molecular targets. The amino and thiol groups can form covalent bonds with proteins and enzymes, affecting their function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Aminoethyl)thio]benzoic acid
  • 2-[(2-Aminoethyl)thio]benzoic acid methyl ester
  • 2-[(2-Aminoethyl)thio]benzoic acid ethyl ester

Uniqueness

Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts.

Biological Activity

Benzoic acid derivatives have garnered significant attention in the fields of medicinal chemistry and pharmacology due to their diverse biological activities. Among these, Benzoic acid, 2-[(2-aminoethyl)thio]-, hydrochloride (1:1) , also known as 2-((2-aminoethyl)thio)benzoic acid hydrochloride , exhibits notable properties that warrant detailed exploration. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H12ClN O2S
  • Molecular Weight : 281.76 g/mol
  • CAS Number : 114724-41-3

The compound features a benzoic acid backbone with a thioether side chain, which is critical for its biological interactions. The hydrochloride form enhances its solubility in aqueous environments, facilitating its application in biological studies.

Benzoic acid derivatives generally exert their biological effects through several mechanisms:

  • Antimicrobial Activity : Compounds in this class often demonstrate antimicrobial properties, making them suitable as preservatives in food and pharmaceuticals. They inhibit the growth of bacteria and fungi by disrupting their cellular functions.
  • Proteostasis Modulation : Recent studies indicate that certain benzoic acid derivatives can influence proteostasis networks. They enhance the activity of proteolytic enzymes such as cathepsins B and L, which are crucial for protein degradation pathways (autophagy-lysosome pathway and ubiquitin-proteasome pathway) .
  • Neuroprotective Effects : Some benzoic acid derivatives have been investigated for their potential neuroprotective roles, particularly in conditions like schizophrenia, where sodium benzoate has shown promise as an adjunct therapy .

In Vitro Studies

A comprehensive evaluation of benzoic acid derivatives has been conducted to assess their biological activities:

  • Cell-Based Assays : In studies involving cell lines, compounds derived from benzoic acid were shown to activate proteasomal and lysosomal pathways significantly. For instance, one study reported that specific derivatives enhanced chymotrypsin-like activity by over 467% compared to controls .
  • Cytotoxicity Tests : The cytotoxic effects of various derivatives were assessed using different cancer cell lines. The results indicated that some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for anticancer applications .

Case Studies

  • Schizophrenia Treatment : A clinical study highlighted the efficacy of sodium benzoate (a related compound) in reducing symptoms of schizophrenia when administered at a dose of 1 gram per day. The study reported a 21% reduction in total Positive and Negative Syndrome Scale scores compared to placebo .
  • Anti-Aging Properties : Research indicated that certain benzoic acid derivatives could counteract age-related decline in proteostasis by enhancing the function of cathepsins B and L, suggesting their potential use in anti-aging formulations .

Data Summary

PropertyValue
Molecular Weight281.76 g/mol
SolubilitySoluble in water
Antimicrobial ActivityYes
Proteolytic Enzyme ActivationSignificant
Clinical ApplicationAdjunct therapy in schizophrenia

Properties

IUPAC Name

2-(2-aminoethylsulfanyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c10-5-6-13-8-4-2-1-3-7(8)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLXIRXGIYQOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14943-94-3
Record name NSC173136
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-aminoethyl)sulfanyl]benzoic acid hydrochloride
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